Dehydroaripiprazole
CAS No.: 129722-25-4
VCID: VC0194390
Molecular Formula: C23H25Cl2N3O2
Molecular Weight: 446.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | Dehydroaripiprazole, also known as 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one, is an active metabolite of aripiprazole, an atypical antipsychotic drug . Aripiprazole is metabolized by CYP3A4 and CYP2D6 enzymes, which leads to the formation of dehydroaripiprazole . The average molecular weight of dehydro-aripiprazole is 446.37 . Dehydro Aripiprazole Hydrochloride, a related compound, has a molecular weight of 482.8 g/mol . This metabolite is significant in biochemical research for studying atypical antipsychotics and their mechanisms, particularly its selective dopamine D2-receptor antagonist properties and dopamine autoreceptor agonist activity . Monitoring serum levels of both aripiprazole and dehydroaripiprazole is essential for relating dosage, comedication, and clinical effects, including therapeutic and side effects . Studies have shown that genetic polymorphisms in ABCB1 can affect plasma concentrations of aripiprazole and dehydroaripiprazole, influencing treatment outcomes . The introduction of the dehydro modification gives the molecule unique physicochemical properties, which allows researchers to study receptor binding affinity and specificity . Comparing the pharmacodynamics and pharmacokinetics of dehydroaripiprazole with aripiprazole provides insights into how structural modifications affect drug-receptor interactions, which is valuable for designing new compounds with improved efficacy and fewer off-target effects . |
---|---|
CAS No. | 129722-25-4 |
Product Name | Dehydroaripiprazole |
Molecular Formula | C23H25Cl2N3O2 |
Molecular Weight | 446.4 g/mol |
IUPAC Name | 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one |
Standard InChI | InChI=1S/C23H25Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-9,16H,1-2,10-15H2,(H,26,29) |
Standard InChIKey | CDONPRYEWWPREK-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl |
Canonical SMILES | C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl |
Appearance | Solid powder |
Purity | > 95% |
Synonyms | dehydro-aripiprazole dehydroaripiprazole |
PubChem Compound | 10114519 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume